2-Methyl-1-phenylpropane-1,2-diol
Overview
Description
2-Methyl-1-phenylpropane-1,2-diol is an organic compound with the molecular formula C10H14O2. It is a type of diol, meaning it contains two hydroxyl (OH) groups. This compound is also known as 1-phenylpropane-1,2-diol. It is a colorless, viscous liquid that is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpropane-1,2-diol can be achieved through several methods. One common method involves the reduction of 2-hydroxy-1-phenylpropan-1-one using alcohol dehydrogenases. This biotransformation process is highly stereoselective, producing enantiomerically pure diols . Another method involves the Sharpless dihydroxylation of (E)-olefins to produce syn-1,2-diols .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 2-hydroxy-1-phenylpropan-1-one. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-1-phenylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpropane-1,2-diol involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, the compound acts as a substrate for alcohol dehydrogenases, which catalyze its reduction to form enantiomerically pure diols . The stereoselective nature of these reactions is crucial for the production of optically active compounds used in pharmaceuticals and other applications .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropane-1,2-diol: Similar structure but lacks the methyl group at the second carbon.
2-Phenyl-1,3-propanediol: Differs in the position of the hydroxyl groups.
2-Methyl-1,3-propanediol: Similar structure but with different positioning of the hydroxyl groups
Uniqueness
2-Methyl-1-phenylpropane-1,2-diol is unique due to its specific stereochemistry and the presence of both a phenyl group and a methyl group, which contribute to its distinct chemical properties and reactivity. This makes it a valuable compound in the synthesis of chiral molecules and in various industrial applications .
Properties
IUPAC Name |
2-methyl-1-phenylpropane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,11-12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFQJMVQJWHPOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=CC=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323900 | |
Record name | 2-Methyl-1-phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20907-13-5 | |
Record name | NSC405125 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405125 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-1-phenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20323900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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